2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a methylbenzenesulfonamido group, and a phenoxyethyl group
Preparation Methods
The synthesis of 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorophenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-phenoxyethylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the phenoxyethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions often target the sulfonamido group, converting it into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Scientific Research Applications
2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
2-Chloro-N-(3-chlorophenyl)acetamide: This compound shares the chlorophenyl and acetamide groups but lacks the sulfonamido and phenoxyethyl groups, resulting in different chemical and biological properties.
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound has a similar chlorophenyl group but differs in the presence of a nitrobenzamide group, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential for various scientific applications.
Properties
Molecular Formula |
C23H23ClN2O4S |
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Molecular Weight |
459.0 g/mol |
IUPAC Name |
2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-18-10-12-22(13-11-18)31(28,29)26(20-7-5-6-19(24)16-20)17-23(27)25-14-15-30-21-8-3-2-4-9-21/h2-13,16H,14-15,17H2,1H3,(H,25,27) |
InChI Key |
GRUHGYMGJMRVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCOC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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